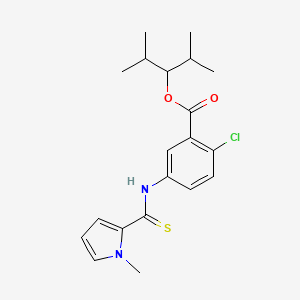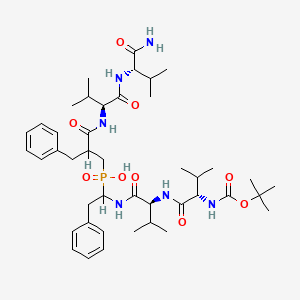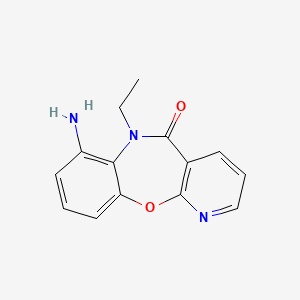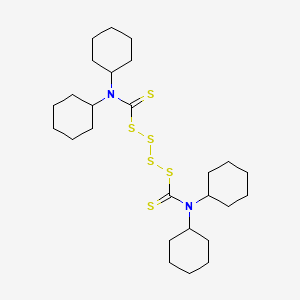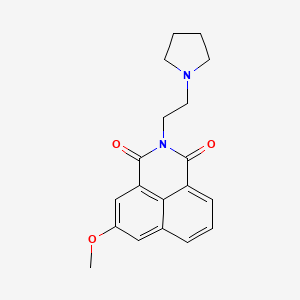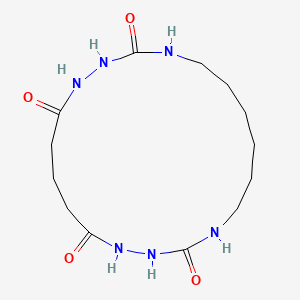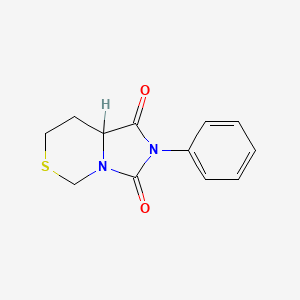
cis-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropylcarbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropylcarbonyl chloride is a chemical compound known for its significant role in the synthesis of various pyrethroid insecticides. Pyrethroids are synthetic analogs of pyrethrins, which are natural insecticides derived from chrysanthemum flowers. This compound is crucial in the agricultural industry due to its potent insecticidal properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cis-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropylcarbonyl chloride typically involves the reaction of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid with thionyl chloride. This reaction occurs under reflux conditions, where the carboxylic acid is converted into the corresponding acid chloride .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of thionyl chloride in excess and maintaining the reaction temperature are critical factors in the industrial synthesis .
Análisis De Reacciones Químicas
Types of Reactions
cis-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropylcarbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Hydrolysis: In the presence of water, it hydrolyzes to form the corresponding carboxylic acid.
Common Reagents and Conditions
Thionyl Chloride: Used in the synthesis of the compound.
Water: For hydrolysis reactions.
Nucleophiles: Such as amines and alcohols for substitution reactions.
Major Products Formed
Substituted Products: Depending on the nucleophile used.
Carboxylic Acid: Formed during hydrolysis.
Aplicaciones Científicas De Investigación
cis-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropylcarbonyl chloride is widely used in scientific research, particularly in the development of pyrethroid insecticides. These insecticides are essential in agriculture for pest control. Additionally, the compound is used in studies related to environmental toxicology and the development of new insecticidal formulations .
Mecanismo De Acción
The compound exerts its effects by targeting the nervous system of insects. It binds to sodium channels in nerve cells, causing prolonged depolarization and eventually leading to paralysis and death of the insect. This mechanism is similar to that of natural pyrethrins but with enhanced stability and potency .
Comparación Con Compuestos Similares
Similar Compounds
- cis-3-(2,2-Dibromovinyl)-2,2-dimethylcyclopropylcarbonyl chloride
- trans-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropylcarbonyl chloride
- 3-Phenoxybenzoic acid
Uniqueness
cis-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropylcarbonyl chloride is unique due to its specific configuration, which provides higher insecticidal activity compared to its trans isomer. Its stability and effectiveness in various environmental conditions make it a preferred choice in the formulation of pyrethroid insecticides .
Propiedades
Número CAS |
68539-75-3 |
|---|---|
Fórmula molecular |
C8H9Cl3O |
Peso molecular |
227.5 g/mol |
Nombre IUPAC |
(1S,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C8H9Cl3O/c1-8(2)4(3-5(9)10)6(8)7(11)12/h3-4,6H,1-2H3/t4-,6-/m1/s1 |
Clave InChI |
CHLAOFANYRDCPD-INEUFUBQSA-N |
SMILES isomérico |
CC1([C@@H]([C@@H]1C(=O)Cl)C=C(Cl)Cl)C |
SMILES canónico |
CC1(C(C1C(=O)Cl)C=C(Cl)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





